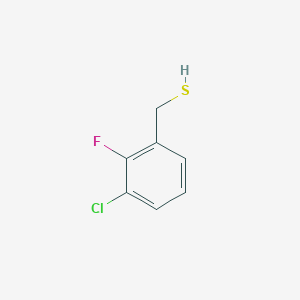

3-Chloro-2-fluorobenzyl mercaptan

Overview

Description

3-Chloro-2-fluorobenzyl mercaptan is a chemical compound with the molecular formula C7H6ClFS and a molecular weight of 176.64 . It is primarily used for research purposes .

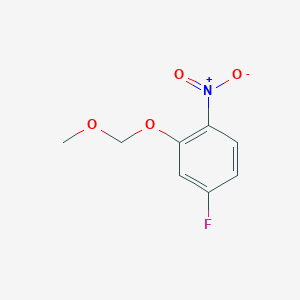

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a mercaptan (SH) group .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 16.33°C, a predicted boiling point of approximately 236.0°C at 760 mmHg, a predicted density of approximately 1.3 g/mL, and a predicted refractive index of n20D 1.56 .Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis and evaluation of novel quinazolinone analogues with mercapto substituents, showcasing significant in vitro antitumor properties. Some compounds exhibited excellent antitumor activities, with growth inhibitory concentrations comparable to or higher than standard drugs against lung, CNS, and breast cancer cell lines (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Environmental Applications

Metal–organic frameworks (MOFs) like IRMOF-3 have been utilized for the adsorptive removal of sulfur compounds, including ethyl mercaptan, at ambient temperatures. This highlights the potential of MOFs in environmental remediation and purification processes, with IRMOF-3 showing excellent performance in hydrogen sulfide removal (Wang et al., 2014).

Antioxidant Action in Materials Science

Studies have explored the chemical binding of thiol antioxidants to polymers, such as polypropylene, using UV irradiation. This process leads to a significant extent of antioxidant binding, which can enhance the material's resistance to degradation (Scott & Yusoff, 1980).

Detection and Imaging

Innovative approaches for the discriminative detection of mercaptans have been developed, including fluorescence detection and imaging techniques in zebrafish and Arabidopsis thaliana. These methods are based on the ability of mercaptans to break the space effect by nucleophilic addition, enabling specific and sensitive detection of these compounds in biological systems (Chao et al., 2019).

Surface Functionalization

The para-fluoro-thiol reaction on anchor layers grafted from an aryldiazonium salt presents a new method for surface functionalization with thiols, extending the application of thiol derivatives to carbon substrates. This technique offers a simple approach for interface design on carbon materials, potentially enhancing their stability and functionality (Wu, Fitchett, & Downard, 2021).

Mechanism of Action

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZOCWUQRINNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-31-0 | |

| Record name | (3-chloro-2-fluorophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2834874.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)

![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2834894.png)